5-Oxaspiro[3.4]octan-7-one
Description
5-Oxaspiro[3.4]octan-7-one (CAS: 1909305-22-1) is a spirocyclic compound featuring a fused bicyclic structure with an oxygen atom in the oxolane ring and a ketone group at the 7-position. Its molecular formula is C₇H₁₀O₂ (MW: 126.15 g/mol) . The compound is of interest in organic synthesis and pharmaceutical research due to its constrained spirocyclic architecture, which influences stereoelectronic properties and biological activity.
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7(9-5-6)2-1-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVWDWZUPGJNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-22-1 | |
| Record name | 5-oxaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.4]octan-7-one can be achieved through several methods. One notable method involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent. The procedure includes the following steps :
- Anhydrous tetrahydrofuran (100 mL) and 2,3-dihydrofuran (7.8 mL, 102 mmol, 1.3 equivalents) are added to a single-necked 500-mL round-bottomed flask equipped with a rubber septum and previously purged with nitrogen.
- The reaction mixture is cooled to −78 °C and treated with t-butyllithium in pentane (1.7 M, 60 mL, 1.3 equivalents) over 10 minutes.
- The resulting yellow solution is stirred in the cold for 30 minutes, then allowed to warm to 0 °C and kept at this temperature for 30 minutes.
- Concurrently, dry ether (200 mL) and 1,3-dichloroacetone (10.0 g, 78.8 mmol, 1.0 equivalent) are placed in a rubber septum-fitted 1-L flask and cooled to −78 °C under nitrogen with stirring.
- The lithiated dihydrofuran solution is introduced via cannula over 20 minutes.
- After 2 hours at −78 °C, a solution of lithium naphthalenide in tetrahydrofuran (197 mL of 1 M, 2.5 equivalents) is introduced via cannula during 20 minutes to give a dark green solution that is stirred at −78°C for 4–5 hours and at room temperature overnight.
- The reaction mixture is then cooled to 0 °C and quenched with saturated aqueous sodium bicarbonate solution (250 mL). The separated aqueous phase is extracted with ether (3 × 100 mL) and the combined organic layers are dried over magnesium sulfate and filtered.
- The solution containing the crude, unstable cyclopropanol is charged with 10 g of Dowex-50W and stirred overnight.
- Solvent evaporation is performed with care on a rotary evaporator at 20 °C and 50 mmHg until solvent evaporation ceases. The residue is chromatographed on 450 grams of silica gel with 5–25% ether in hexanes as eluent. The fractions containing the product are carefully concentrated through rotary evaporation.
This method yields this compound as a faint yellow oil with a yield of approximately 70% .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-Oxaspiro[3.4]octan-7-one
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.16 g/mol
- CAS Number : 1909305-22-1
The spirocyclic nature of this compound contributes to its unique chemical reactivity and biological activity, making it a valuable target for synthetic chemists.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various functionalization reactions. The compound's spirocyclic structure allows for diverse substitution patterns, facilitating the synthesis of derivatives with tailored properties.
Medicinal Chemistry
Research indicates that this compound may possess significant biological activities, including antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of spirocyclic compounds exhibit notable inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown high antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468.
Material Science
The compound is also explored for its potential in developing new materials with unique properties. Its ability to form stable structures can lead to innovations in polymers and other material applications.
Case Studies and Research Findings
- Synthesis Techniques : Various synthetic routes have been explored for the production of this compound, including cyclization reactions followed by functionalization steps to optimize yield and purity.
- Biological Activity Studies : A recent investigation into spirocyclic compounds demonstrated that those with structural features similar to this compound exhibited significant antimicrobial and anticancer activities, warranting further exploration as potential therapeutic agents.
Mechanism of Action
The mechanism by which 5-Oxaspiro[3.4]octan-7-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. In chemical reactions, the compound’s reactivity is influenced by its spirocyclic structure and the presence of functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Oxaspiro[3.4]octan-1-one
- Structure : The ketone group is at the 1-position instead of the 7-position (CAS: 881389-73-7) .
- Synthesis : Prepared via cyclization reactions using lithium naphthalenide, similar to methods for the 7-one derivative .
- InChIKey: BFRMGOBZLPQKPD-UHFFFAOYSA-N (vs. YYVWDWZUPGJNBO-UHFFFAOYSA-N for the 7-one derivative) .
Nitrogen-Containing Analogues
2,6-Diazaspiro[3.4]octan-7-one
- Structure : Replaces two oxygen atoms with nitrogen, creating a diazaspiro system.
- Pharmacological Activity :
- Applications : Investigated as a bispecific S1R antagonist/MOR agonist for pain management .
5-(Aminomethyl)-6-azaspiro[3.4]octan-7-one Hydrochloride
Halogenated Derivatives
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
5-Oxaspiro[3.4]octan-7-one is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structural characteristics make it a candidate for various biomedical applications, including drug design and enzyme interaction studies.
Structural Characteristics
This compound features a spirocyclic framework, which is known to influence its biological activity significantly. This compound can serve as a building block for the synthesis of more complex molecules, enhancing its utility in medicinal chemistry.
Biological Activity Overview
Research suggests that this compound may exhibit several biological activities, which include:
- Antimicrobial Properties : Preliminary studies indicate that compounds with spirocyclic structures often possess antimicrobial activity, making them potential candidates for treating infections.
- Anti-inflammatory Effects : The compound's unique functional groups may modulate inflammatory pathways, suggesting a role in managing inflammatory diseases.
- Anticancer Potential : Some spirocyclic compounds have shown promise in cancer treatment by inhibiting tumor growth or inducing apoptosis in cancer cells.
The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes or modulate receptor activity through its spirocyclic structure, impacting signal transduction pathways crucial for cellular functions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory effects of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it could be developed into an anti-inflammatory drug .
Future Directions
The ongoing research into this compound's biological activities indicates its potential as a pharmacophore in drug design. Future studies should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
